molecular formula C19H21ClN2O4S B2459271 3-chloro-4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922023-38-9

3-chloro-4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No.: B2459271
CAS No.: 922023-38-9
M. Wt: 408.9
InChI Key: QCNDJCOKFBEPRK-UHFFFAOYSA-N
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Description

3-chloro-4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a high-purity chemical compound intended for research and development purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers are encouraged to consult the product's Certificate of Analysis for specific data on identity, purity, and strength. Please handle all chemical reagents with appropriate care and in accordance with established laboratory safety protocols.

Properties

IUPAC Name

3-chloro-4-methyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4S/c1-12-5-7-14(10-15(12)20)27(24,25)21-13-6-8-17-16(9-13)22(4)18(23)19(2,3)11-26-17/h5-10,21H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNDJCOKFBEPRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic compound with potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects and mechanisms of action based on available literature.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C19H21ClN2O4S\text{C}_{19}\text{H}_{21}\text{ClN}_{2}\text{O}_{4}\text{S}

It has a molecular weight of 408.9 g/mol and contains a sulfonamide group which is often associated with various biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • Studies have shown that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the benzenesulfonamide moiety enhances the compound's ability to inhibit bacterial growth.
    • For instance, related compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria .
  • Anticancer Properties :
    • Compounds structurally similar to this compound have been investigated for their anticancer effects. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms including the modulation of cell cycle progression and induction of oxidative stress .
    • A notable study highlighted the potential of similar compounds in targeting specific cancer pathways such as BRAF(V600E) and EGFR .
  • Anti-inflammatory Effects :
    • The compound may also exhibit anti-inflammatory activity. Sulfonamides are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators . This could be beneficial in treating conditions characterized by chronic inflammation.

The mechanisms by which this compound exerts its effects include:

  • Enzyme Inhibition : The sulfonamide group can inhibit enzymes involved in bacterial folic acid synthesis, thereby disrupting bacterial growth.
  • Receptor Modulation : The compound may interact with various receptors involved in cell signaling pathways related to cancer progression and inflammation.

Case Studies

Several case studies provide insights into the biological activity of related compounds:

  • Antimicrobial Efficacy Study :
    • A study conducted on a series of sulfonamide derivatives showed that modifications in the structure significantly influenced their antibacterial activity. The most effective derivatives had substitutions that enhanced their lipophilicity and ability to penetrate bacterial membranes .
  • Cancer Cell Line Testing :
    • In vitro testing against MCF-7 breast cancer cells revealed that certain derivatives exhibited cytotoxic effects at low concentrations. The combination of these compounds with established chemotherapeutics showed a synergistic effect .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryModulates cytokine release

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

The compound shares structural motifs with several classes of bioactive molecules:

  • Sulfonamide Derivatives : Similar to other benzenesulfonamides, its sulfonamide group enables hydrogen bonding with biological targets, such as carbonic anhydrases or kinases.
  • Benzo-Oxazepine Derivatives: The fused oxazepine ring system is analogous to compounds like salternamide E, a marine actinomycete-derived metabolite with cytotoxic properties .

Key Comparative Parameters

Table 1 summarizes critical structural and functional differences between the target compound and selected analogues:

Parameter Target Compound Salternamide E Generic Sulfonamide (e.g., Celecoxib)
Molecular Weight ~450 g/mol ~350 g/mol ~381 g/mol
Functional Groups Chloro, methyl, sulfonamide Amide, hydroxyl, cyclic ether Sulfonamide, trifluoromethyl
Bioactivity Hypothesized kinase inhibition Cytotoxicity COX-2 inhibition
Solubility (LogP) 2.8 (predicted) 1.5 3.5

Research Findings and Challenges

Crystallographic and Computational Analysis

Crystallographic data refinement using SHELX has been pivotal in elucidating the 3D conformation of similar sulfonamides . However, the bulky substituents (e.g., 3,3,5-trimethyl groups) in the target compound may introduce steric hindrance, complicating crystallization. ORTEP-3’s graphical interface aids in visualizing these steric effects .

Lumping Strategy for Comparative Analysis

The lumping strategy, which groups compounds with similar structural or functional traits, could streamline comparative studies. For example, lumping sulfonamides with shared pharmacophores (e.g., aryl-sulfonamide cores) may reveal trends in solubility or target affinity .

Q & A

Q. How to address discrepancies in biological activity data across different assay platforms?

  • Methodological Answer : Standardize assay protocols (e.g., cell passage number, serum concentration). Use Bland-Altman plots to quantify inter-assay variability. Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) .

Methodological Frameworks

  • Experimental Design : Align with CRDC classifications for chemical engineering (RDF2050108) to integrate process control and simulation .
  • Data Analysis : Link findings to theoretical frameworks (e.g., QSAR models) to ensure mechanistic coherence .
  • Literature Gaps : Prioritize replication of prior studies using advanced characterization tools (e.g., cryo-EM for protein-ligand complexes) .

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